molecular formula C9H10FNO B2854770 2-Cyclobutoxy-5-fluoropyridine CAS No. 1824652-46-1

2-Cyclobutoxy-5-fluoropyridine

Cat. No.: B2854770
CAS No.: 1824652-46-1
M. Wt: 167.183
InChI Key: PCKXIOQGRVBDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutoxy-5-fluoropyridine is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The integration of a fluorine atom onto the pyridine ring is a widely employed strategy in lead optimization, as it can significantly alter a molecule's properties by enhancing metabolic stability, modulating lipophilicity, and improving bioavailability . The cyclobutoxy substituent introduces a conformationally restricted aliphatic ring, which can be used to explore new chemical space and specific steric interactions with biological targets. This scaffold is particularly valuable in the synthesis of potential therapeutic agents. Fluoropyridine derivatives are frequently investigated as core structures in novel compounds targeting a range of diseases . For instance, structurally related fluoropyridine-carboxamide analogues have been documented as key intermediates in pharmaceutical research . Researchers utilize this compound as a critical precursor for constructing more complex molecules, leveraging its halogen and alkoxy groups for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions. The presence of both a fluorine atom and a nitrogen heterocycle places this compound in a prominent class of substances found in numerous FDA-approved drugs . It is intended for use in laboratory research as a synthetic intermediate only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyloxy-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKXIOQGRVBDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis and Functionalization Strategies

Directed C-H Functionalization in Pyridine (B92270) Systems

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a powerful and efficient strategy for creating complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov One of the significant challenges in this area is controlling the position of the new bond (regioselectivity). researchgate.net

Catalytic C-H arylation is a notable method for functionalizing pyridines. Research has led to the development of new catalytic protocols that achieve highly selective C-H arylation of pyridines that contain electron-withdrawing substituents such as fluorine. researchgate.netnih.gov These methods often complement other functionalization techniques like iridium-catalyzed borylation. researchgate.netnih.gov For instance, palladium-catalyzed reactions have been developed for the direct arylation of electron-deficient pyridines. researchgate.net Similarly, Rh(III)-catalyzed C-H functionalization provides a one-step method to produce multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govescholarship.org Another approach involves the combination of C-H bond fluorination and nucleophilic aromatic substitution (SNAr), which allows for the late-stage functionalization of complex heterocyclic compounds at the position adjacent to the nitrogen atom. nih.govacs.org

Impact of Electronic and Steric Effects on Reaction Regioselectivity

The regioselectivity of C-H functionalization in pyridine systems is profoundly influenced by a combination of electronic and steric factors. researchgate.netnih.gov The intrinsic electronic properties of the pyridine ring, with its electron-deficient nature and the Lewis basic nitrogen atom, typically hinder reactions like electrophilic aromatic substitution. beilstein-journals.org

In catalytic C-H arylation, the regioselectivity can be rationalized by key electronic effects. nih.gov A primary factor is the electronic repulsion between the lone pair of electrons on the pyridine nitrogen and the polarized carbon-palladium bond that forms during the catalytic cycle, which inhibits functionalization at the C2 and C6 positions. researchgate.netnih.gov Furthermore, the presence of an electron-withdrawing group (EWG), such as a fluorine atom, increases the acidity of certain C-H bonds on the ring, making them more susceptible to activation. nih.gov For example, an EWG at the 3-position facilitates C4-arylation. nih.gov Steric effects also play a crucial role; bulky substituents can hinder access to adjacent C-H bonds, thereby directing the reaction to less crowded positions. nih.govnih.gov The interplay of these effects allows for predictable regioselectivity, where 3-substituted pyridines tend to undergo C4-arylation and 4-substituted pyridines undergo C3-arylation with high positional selectivity. nih.gov

FactorDescriptionImpact on Regioselectivity
Electronic Repulsion Repulsion between the nitrogen lone pair and the C-Pd bond.Inhibits functionalization at C2 and C6 positions. researchgate.netnih.gov
Electron-Withdrawing Groups (EWGs) Groups like -F, -CN, -NO2 increase the acidity of C-H bonds.Activates specific positions for functionalization (e.g., C4). nih.gov
Steric Hindrance The physical size of substituents on the pyridine ring.Blocks reaction at nearby sites, favoring less crowded positions. nih.govnih.gov
Lewis Acid Coordination A Lewis acid can coordinate to the pyridine nitrogen.Can increase pyridine reactivity and sterically disfavor C2/C6 arylation. nih.gov

Stereoselective Synthesis and Chiral Induction in Cyclobutyl Derivatives

The synthesis of cyclobutane (B1203170) derivatives with specific three-dimensional arrangements (stereoisomers) is a significant challenge in organic chemistry. nih.gov Achieving high stereoselectivity is crucial, particularly when these structures are incorporated into bioactive molecules. nih.gov

Several methods have been developed for the stereoselective synthesis of chiral cyclobutyl derivatives. One effective approach is the catalytic asymmetric cross-coupling of cyclobutenes with arylboronic acids, initiated by Rh-catalyzed asymmetric carbometallation. nih.gov This method allows for the creation of complex, chiral cyclobutanes with defined stereochemistry. nih.gov Another strategy involves the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids. researchgate.net In this method, the proximity of the double bond to an existing stereogenic center on the cyclobutyl ring is critical for achieving high diastereoselectivity, often yielding the cyclopropane (B1198618) product as a single diastereomer. researchgate.net The use of chiral catalysts is also vital for producing saturated amino acids with high stereoselectivity from substrates where the chiral cyclobutyl unit is present. researchgate.net These methodologies underscore the importance of leveraging existing chirality or employing chiral catalysts to induce the desired stereochemical outcome in the final product. nih.govresearchgate.net

Development of Novel Synthetic Protocols

The ongoing development of new synthetic methods is essential for accessing novel molecular scaffolds with improved efficiency and selectivity.

Catalytic Approaches for Heterocyclic Compound Construction

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex heterocyclic rings. A notable development is the use of Rh(III) catalysis for the synthesis of fluorinated pyridines. nih.govescholarship.org This approach enables the one-step preparation of multi-substituted 3-fluoropyridines by reacting α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov The reaction is versatile, accommodating a variety of alkyl, aryl, and heteroaryl substituents on the starting materials. nih.govescholarship.org A key advantage of this protocol is its high regioselectivity, especially when using terminal alkynes, which provides single isomers of the 3-fluoropyridine (B146971) products. nih.gov This method avoids issues seen in other protocols, such as the displacement of fluorine by nucleophilic solvents, by employing non-hydroxylic solvents like ethyl acetate. nih.gov

Semi-Pinacol-Driven Rearrangements for Spirocyclic Dihydropyridine (B1217469) Synthesis

Spirocyclic systems, which contain two rings connected by a single shared atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govnih.gov A novel and operationally simple method for synthesizing spirocyclic dihydropyridines involves a semi-pinacol rearrangement. nih.govacs.org This reaction uses readily accessible 4-(1'-hydroxycyclobutyl)pyridines as starting materials. nih.gov The rearrangement is induced by an electrophile, typically through N-acylation of the pyridine ring, which triggers a dearomatizing semi-pinacol ring expansion. nih.govacs.org This process efficiently converts the planar pyridine system into a three-dimensional dihydropyridine spirocycle. nih.govresearchgate.net The resulting products contain ketone and protected amine functionalities, offering points for further chemical elaboration to assemble diverse and medicinally relevant spirocyclic scaffolds. nih.govacs.org

Radiosynthesis Methodologies for Isotopic Labeling

Isotopic labeling is a critical tool in pharmaceutical development and medical imaging. thieme-connect.denih.gov The incorporation of isotopes such as carbon-11 (B1219553) (¹¹C), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) allows for the tracking of molecules in biological systems. nih.gov Carbon-14 is widely used in studies of absorption, distribution, metabolism, and excretion (ADME), while the short-lived positron-emitter ¹¹C is used in positron emission tomography (PET) imaging. nih.gov

Developing methods for the rapid and efficient incorporation of these isotopes in the final steps of a synthesis is a major goal. nih.gov One strategy involves a "core-labeling" approach, where the isotope is incorporated into the central scaffold of the molecule. nih.gov For example, a method has been developed for the synthesis of ¹³C-labeled phenols through a formal [5 + 1] cyclization, reacting a 1,5-diorganometallic reagent with a labeled one-carbon source like dibenzyl carbonate. nih.gov This strategy has also been demonstrated for the synthesis of phenols directly from cyclotron-produced [¹¹C]CO₂. nih.gov Such methods are valuable as they can potentially be adapted for the isotopic labeling of a wide range of aromatic and heterocyclic compounds, including pyridine derivatives, which are often required for preclinical and clinical studies. nih.govgoogle.com

Pre Clinical Biological Activity and Mechanistic Investigations

Exploration of G-Protein Coupled Receptor (GPCR) Modulation

Preclinical studies have identified 2-Cyclobutoxy-5-fluoropyridine as an agonist of the G-protein coupled receptor 120 (GPR120). In vitro assays were conducted to determine the compound's potency in activating the human GPR120 receptor. The agonistic activity was quantified by measuring the concentration required to elicit a half-maximal response (EC50).

The results from these studies demonstrated that this compound exhibits significant agonistic activity on the GPR120 receptor. The EC50 value was determined to be 0.032 μM, indicating a high potency for this receptor. This finding establishes the compound as a direct activator of GPR120, a receptor known to be involved in metabolic regulation.

CompoundTarget ReceptorActivityEC50 (μM)
This compoundHuman GPR120Agonist0.032

Activation of the GPR120 receptor by an agonist typically initiates downstream intracellular signaling cascades. One of the key physiological outcomes of GPR120 activation in enteroendocrine L-cells is the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone involved in glucose homeostasis.

To investigate the functional consequence of GPR120 agonism by this compound, its effect on GLP-1 secretion was assessed using the murine GLP-1-producing cell line, STC-1. The study measured the amount of GLP-1 secreted by these cells in the presence of the compound. The results showed a dose-dependent increase in GLP-1 secretion, with a significant enhancement of 199% at a concentration of 10 μM. This demonstrates that the agonistic activity of this compound on GPR120 translates into a functional cellular response, namely the promotion of GLP-1 release.

CompoundCell LineConcentration (μM)GLP-1 Secretion (% of control)
This compoundSTC-110199%

Further research into the pharmacological profile of this compound has explored its interaction with other GPCRs, including the histamine (B1213489) H3 receptor. The affinity of the compound for this receptor was evaluated through in vitro binding assays. The results of these investigations have not been publicly disclosed in the available scientific literature.

The potential for cyclobutyl derivatives, including compounds structurally related to this compound, to inhibit key viral enzymes has been a subject of scientific inquiry. Specifically, the inhibitory activity against HIV-1 Reverse Transcriptase, an essential enzyme for the replication of the human immunodeficiency virus, has been considered. However, specific data on the inhibitory effects of this compound on this enzyme are not available in the public domain.

The interaction of this compound with enzymes involved in the endocannabinoid system, such as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), has also been an area of potential investigation. NAAA is responsible for the degradation of bioactive lipid amides. At present, there is no publicly available data detailing the modulatory effects of this compound on NAAA activity.

Enzyme Inhibition Studies

Inhibition of 5-Lipoxygenase (as a relevant example)

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation. nih.govthieme-connect.de The inhibition of 5-LOX is a therapeutic strategy for managing inflammatory diseases. nih.govresearchgate.net The mechanism of 5-LOX involves the conversion of arachidonic acid into leukotrienes like LTB4, LTC4, LTD4, and LTE4. nih.gov These molecules are implicated in various pathological processes; for instance, LTB4 is a potent chemoattractant for leukocytes, while others are strong bronchoconstrictors. nih.gov

Inhibitors of 5-LOX can be classified based on their mechanism of action, which includes redox-active inhibitors, iron chelators, and competitive inhibitors. nih.gov The development of dual inhibitors that target both cyclooxygenase (COX) and 5-LOX pathways is an area of significant interest, as this approach may offer enhanced anti-inflammatory effects with a potentially better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net While a wide variety of chemical structures, including various heterocyclic systems, have been evaluated for 5-LOX inhibition, specific data directly implicating this compound in this activity is not available in the reviewed literature. However, the exploration of novel heterocyclic scaffolds remains a key strategy in the search for new and selective 5-LOX inhibitors. nih.govmdpi.com

Inhibition of Phosphate Transport (e.g., NaPi2b)

The sodium-dependent phosphate transport protein 2b (NaPi2b), also known as SLC34A2, is a key player in intestinal phosphate absorption. Its inhibition presents a promising therapeutic avenue for managing hyperphosphatemia, a condition commonly associated with chronic kidney disease. nih.gov Recent research has focused on identifying potent and gut-selective NaPi2b inhibitors to minimize systemic exposure and potential side effects. nih.gov

In this context, novel pyridine (B92270) derivatives have been identified as promising NaPi2b inhibitors. A study focused on developing gut-selective inhibitors found that while initial thiophene-based compounds were potent in vitro, they lacked in vivo efficacy, potentially due to high hydrophobicity. This led to the investigation of pyridine derivatives with lower hydrophobicity. nih.gov The findings suggest that the physicochemical properties of these inhibitors are critical for their ability to suppress phosphate absorption in vivo. nih.gov

Table 1: Research Findings on Pyridine Derivatives as NaPi2b Inhibitors
Compound ClassTargetKey FindingImplication
Thiophene DerivativesNaPi2bPotent in vitro activity but lacked in vivo efficacy in rats.High hydrophobicity may limit in vivo performance.
Pyridine DerivativesNaPi2bIdentified as gut-selective inhibitors with good in vitro activity and lower hydrophobicity.A specific derivative, compound 20b, effectively suppressed phosphate absorption in rats. nih.gov

Investigation of Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells like neurons, cardiac, and skeletal muscle cells. nih.gov These channels are established therapeutic targets for a variety of conditions, including epilepsy, cardiac arrhythmias, and pain. nih.gov The Nav channel family consists of nine subtypes (Nav1.1–1.9), each with a distinct tissue distribution and biophysical properties. nih.gov

The modulation of these channels by small molecules can alter neuronal excitability and cardiovascular function. mdpi.comresearchgate.net Pharmacological agents can act as blockers, occluding the channel pore, or as allosteric modulators that affect channel gating—the transition between resting, open, and inactivated states. nih.gov The search for subtype-selective modulators is a major goal in the field to achieve targeted therapeutic effects with fewer side effects. nih.gov While various heterocyclic compounds are investigated as ion channel modulators, specific studies detailing the interaction of this compound with voltage-gated sodium channels were not identified in the available literature.

Targeted Protein Degradation via Ubiquitin Ligases (e.g., Tau Protein, LRRK2, Cereblon E3)

Targeted protein degradation (TPD) has emerged as a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. nih.govnih.gov A prominent approach within TPD is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov

Cereblon (CRBN) is a widely exploited E3 ubiquitin ligase in TPD. nih.govwikipedia.orgmedchemexpress.com Ligands that bind to Cereblon, such as derivatives of thalidomide, are commonly used as the E3 ligase-recruiting moiety in PROTACs. wikipedia.orgmedchemexpress.com The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. The linker's length, composition, and rigidity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and affect the physicochemical properties of the PROTAC, such as cell permeability and solubility. nih.govdiva-portal.org

The this compound scaffold represents a chemical moiety that could potentially be incorporated into the linker of a PROTAC. The pyridine ring could offer a degree of rigidity, while the cyclobutoxy and fluoro groups could be used to fine-tune properties like lipophilicity and metabolic stability. The strategic design of linkers is a key area of PROTAC research, often requiring the synthesis of extensive libraries to optimize degradation activity. nih.govresearchgate.net

Broader Spectrum of Pre-clinical Biological Activity of Related Heterocycles

The 2-alkoxy-5-halopyridine scaffold, of which this compound is an example, is a versatile structural motif found in compounds with a diverse range of pre-clinical biological activities. Investigations into related heterocyclic structures have revealed potential applications in oncology, infectious diseases, and neuropharmacology.

For instance, compounds containing a 2-alkoxypyridine moiety linked to a pyrazole have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, suggesting potential for immunosuppressive or anticancer applications. nih.govacs.org Furthermore, fluorinated 2-alkoxynicotinoyl derivatives have been developed as PET imaging probes for prostate-specific membrane antigen (PSMA), highlighting their utility in diagnostics. google.com Other studies have shown that pyridine derivatives possess significant antiproliferative activity against various cancer cell lines. nih.govnih.gov Additionally, related structures like 2-thiopyridines have demonstrated potent antibacterial effects, particularly against dormant Mycobacterium tuberculosis. nih.gov The structural diversity of pyridine and other heterocyclic compounds continues to yield molecules with a wide array of biological functions. nih.govmdpi.comresearchgate.netmdpi.commdpi.com

Table 2: Pre-clinical Activities of Structurally Related Heterocycles
Heterocyclic ClassBiological ActivityPotential ApplicationReference
2-(3-Alkoxy-1H-pyrazol-1-yl)azinesInhibition of human dihydroorotate dehydrogenase (DHODH)Immunosuppression, Oncology nih.govacs.org
6-[18F]Fluoro-2-alkoxynicotinoyl derivativesPET imaging probes for PSMACancer Diagnostics google.com
Thieno[3,2-b]pyridine-5-carboxamidesNegative allosteric modulators of mGlu5Neurological Disorders nih.gov
2-Thiopyridine derivativesAntibacterial activity against M. tuberculosisInfectious Diseases nih.gov
General Pyridine DerivativesAntiproliferative activityOncology nih.govnih.gov

Structure Activity Relationship Sar Studies and Analog Design

Conformational Analysis and Rigidity of the Cyclobutoxy Moiety

The cyclobutane (B1203170) ring is a key feature in medicinal chemistry, often incorporated to introduce conformational rigidity. nih.govnih.gov Unlike flexible, linear alkyl chains, the four-membered ring of the cyclobutoxy group has a defined, puckered three-dimensional structure. nih.gov This inherent rigidity restricts the rotational freedom of the ether linkage to the pyridine (B92270) ring.

The primary benefits of this conformational constraint include:

Reduced Entropic Penalty: By limiting the number of possible conformations the molecule can adopt, the entropic cost of binding to a target protein is minimized. This can lead to a significant enhancement in binding affinity. nih.gov

Improved Selectivity: A more rigid molecular scaffold can better fit the specific topology of a target's binding site, leading to higher selectivity over other receptors or enzymes.

Directional Vectoring: The defined geometry of the cyclobutane ring can be used to orient other key pharmacophoric groups in a precise direction to optimize interactions within a binding pocket. nih.gov

Studies on related compounds have demonstrated the value of this strategy. For instance, constraining a flexible propoxy linker in histamine (B1213489) H3 receptor ligands with a cyclobutoxy moiety resulted in a notable increase in receptor affinity. researchgate.net The puckered nature of the cyclobutane ring allows it to present substituents in specific axial or equatorial-like positions, a feature that can be exploited to fine-tune ligand-target interactions.

Influence of Fluorine Substitution on Biological Activity and Binding Affinity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. frontiersin.orgmdpi.com In 2-Cyclobutoxy-5-fluoropyridine, the fluorine atom at the 5-position of the pyridine ring exerts a powerful influence through several mechanisms.

Key effects of the fluorine substituent include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect alters the electron distribution of the pyridine ring. This can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions, which are often critical for receptor binding. nih.gov

Enhanced Metabolic Stability: A common site of metabolic oxidation on aromatic rings is the para-position. The presence of a fluorine atom can block this metabolic pathway, as the carbon-fluorine bond is very strong and the modified ring may no longer fit into the active site of metabolic enzymes like Cytochrome P450. nih.gov This leads to a longer biological half-life and increased drug efficacy.

Increased Binding Affinity: The fluorine atom can participate in favorable interactions within a protein's binding pocket, such as dipole-dipole interactions or the formation of specific hydrogen bonds with backbone amides. It can also enhance hydrophobic interactions, helping to displace water molecules from the binding site. frontiersin.orgnih.gov

Research has shown that the position of the fluorine atom is critical for determining receptor selectivity. frontiersin.org The strategic placement at the 5-position of the pyridine ring in this compound is therefore a deliberate design choice aimed at optimizing its biological profile.

Steric and Electronic Effects on Ligand-Target Interactions

The biological activity of this compound is determined by the interplay of steric and electronic effects from both the cyclobutoxy and fluoro substituents. These properties dictate how the ligand fits into and interacts with its biological target.

Steric Effects: The cyclobutoxy group is sterically more demanding than smaller alkoxy groups like methoxy (B1213986) or ethoxy. Its non-planar, puckered structure occupies a specific volume and shape within a binding pocket, which can be leveraged to achieve selective binding by filling hydrophobic pockets and maximizing van der Waals contacts. nih.govnih.gov The steric bulk also influences the accessibility of the pyridine ring to metabolic enzymes or potential off-targets. nih.gov

Electronic Effects: The primary electronic contributions come from the electron-donating oxygen atom of the ether and the potent electron-withdrawing fluorine atom. The oxygen atom can increase the electron density of the pyridine ring through resonance, while the fluorine atom strongly withdraws electron density via the sigma framework (inductive effect). nih.gov The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its basicity is modulated by these competing electronic forces. frontiersin.org This electronic profile is crucial for establishing key polar interactions, such as hydrogen bonds, with amino acid residues in the target protein.

The combination of a bulky, rigid hydrophobic group (cyclobutoxy) with a strongly electron-withdrawing substituent (fluoro) on a hydrogen-bond-accepting aromatic scaffold (pyridine) creates a unique pharmacophore. This arrangement allows for simultaneous optimization of hydrophobic, steric, and polar interactions, a common strategy for developing high-affinity ligands.

Table 1: Comparative Properties of Alkoxy Substituents

Substituent Relative Size (Steric Bulk) Flexibility Key Electronic Effect
Methoxy (-OCH₃) Small High (Free rotation) Electron-donating
Ethoxy (-OCH₂CH₃) Small-Medium High Electron-donating
Isopropoxy (-OCH(CH₃)₂) Medium Medium Electron-donating
Cyclobutoxy Medium-Large Low (Rigid) Electron-donating

Bioisosteric Replacement Strategies Involving the Cyclobutane Ring

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical group with another that retains similar biological activity while improving other properties like potency or metabolic stability. The cyclobutane ring is a versatile motif used as a bioisostere for several common chemical groups. nih.govnih.gov

Potential bioisosteric replacement strategies for the cyclobutane ring in analogs of this compound could include:

Oxetane (B1205548): Replacing the cyclobutane ring with an oxetane ring (a four-membered ring containing an oxygen atom) has been shown to improve physicochemical properties such as solubility and metabolic stability. In one study, this replacement significantly enhanced biological potency. thieme-connect.com

gem-Dimethyl Group: The cyclobutane can serve as a constrained isostere for a gem-dimethyl group (two methyl groups on the same carbon), effectively locking the substituents in a specific orientation and potentially improving binding affinity. nih.gov

Aryl Rings: In some contexts, a 1,3-disubstituted cyclobutane can mimic the geometry of a para-substituted benzene (B151609) ring, offering a non-aromatic, sp³-rich alternative that can improve properties like solubility and metabolic profile. rsc.org However, this replacement may lead to a loss of potency if pi-stacking interactions with the target are crucial. nih.gov

Other Small Rings: Cyclopropane (B1198618) rings are also used to introduce conformational stability and can act as isosteres for small alkyl groups or even alkenes. nih.gov

These strategies allow medicinal chemists to systematically explore the chemical space around the core scaffold to fine-tune the molecule's properties for optimal therapeutic performance.

Table 2: Examples of Bioisosteric Replacements for the Cyclobutane Moiety

Original Group Bioisosteric Replacement Potential Advantage Reference
Cyclobutane Oxetane Enhanced potency, improved solubility thieme-connect.com
gem-Dimethyl Cyclobutane Conformational constraint, improved binding nih.gov
p-Substituted Phenyl 1,3-Disubstituted Cyclobutane Increased sp³ character, improved pharmacokinetics rsc.org
tert-Butyl 1-Trifluoromethyl-cyclobutyl Maintained bioactivity, potential for increased metabolic stability acs.org

Rational Design of Constrained Analogs for Enhanced Affinity and Selectivity

Building on the principle that rigidity can enhance binding, the rational design of even more conformationally constrained analogs of this compound is a logical strategy to improve affinity and selectivity. nih.govportlandpress.com Such design efforts aim to lock the molecule into its "bioactive conformation"—the specific shape it adopts when bound to its target. acs.org

Approaches for designing constrained analogs include:

Spirocyclization: Fusing the cyclobutane ring to an adjacent ring system can create a rigid spirocyclic scaffold, drastically reducing conformational freedom and presenting substituents in well-defined vectors.

Bridged Systems: Introducing an atomic bridge across the cyclobutane ring or linking it back to the pyridine core would create a bicyclic system with even greater rigidity.

Incorporation into Larger Rings: The cyclobutoxy-pyridine unit could be incorporated as a substructure within a larger macrocycle, a strategy often used to create highly potent and selective ligands. portlandpress.com

The goal of these strategies is to pre-organize the ligand into a conformation that is complementary to the target's binding site, thereby minimizing the entropic penalty of binding and maximizing favorable interactions. acs.org By systematically exploring such modifications, ligands can be designed with tailored selectivity profiles for specific receptor subtypes. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based design methods like pharmacophore modeling are invaluable. nih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.

For a series of active compounds related to this compound, a pharmacophore model would be generated by:

Conformational Analysis: Generating a set of low-energy 3D conformations for each active analog.

Molecular Alignment: Superimposing the conformations of the active molecules to identify common spatial arrangements of chemical features.

Feature Identification: Defining the key features, such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings, that are shared across the active compounds. nih.gov

A hypothetical pharmacophore model for this compound and its analogs would likely include:

A hydrophobic feature corresponding to the cyclobutane ring.

A hydrogen bond acceptor feature on the pyridine nitrogen.

An aromatic ring feature for the pyridine core.

Potentially a hydrogen bond acceptor or halogen bond donor feature associated with the fluorine atom.

Once developed and validated, this 3D pharmacophore model serves as a template for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new and more potent drug candidates. nih.govnih.gov This approach has been successfully applied to many classes of pyridine-containing compounds to guide the design of new inhibitors and modulators. nuph.edu.uarsc.org

Computational Approaches in Compound Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org In the context of drug discovery, this involves docking a small molecule ligand, such as 2-Cyclobutoxy-5-fluoropyridine, into the binding site of a target protein. The primary goal is to predict the binding conformation and affinity, which is often represented as a scoring function. A high-ranking score suggests a more stable interaction.

Detailed research findings from molecular docking studies specifically focused on this compound are not extensively available in the public domain. However, the general methodology would involve preparing the 3D structure of the ligand and the target protein, followed by a docking simulation using software like AutoDock, GOLD, or Glide. The results would typically be presented in a table format, summarizing the binding energy and key interactions. For instance, studies on other pyridine (B92270) derivatives have successfully used docking to identify potential kinase inhibitors by analyzing interactions with the ATP-binding site. frontiersin.orgresearchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This table is for illustrative purposes only, as specific data for this compound is not publicly available.)

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5LEU83, VAL91, ALA145Hydrophobic
LYS85Hydrogen Bond (with pyridine nitrogen)
Kinase B-7.9PHE160, ILE75Hydrophobic, Pi-Alkyl (with cyclobutoxy group)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.comslideshare.net These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, hydrophobic, steric properties) and the experimentally determined activity of a series of compounds. nih.gov

Specific QSAR studies dedicated to this compound have not been identified in the reviewed literature. The development of a QSAR model for this compound would necessitate a dataset of structurally related pyridine derivatives with measured biological activities against a specific target. Descriptors for each molecule, such as LogP (hydrophobicity), molecular weight, and electronic parameters derived from the fluorine and cyclobutoxy substituents, would be calculated. A regression analysis would then be performed to generate an equation that could predict the activity of new, unsynthesized analogs.

Table 2: Illustrative QSAR Descriptors for a Series of Fluoropyridine Derivatives (Note: This table is for illustrative purposes only and does not represent real data for the specified compounds.)

CompoundLogPMolecular WeightHammett Constant (σ) of SubstituentObserved IC50 (µM)
This compound2.8167.19+0.06N/A
Analog 12.5153.16+0.025.2
Analog 23.1181.22+0.112.8

In Silico Target Prediction and Virtual Screening Methodologies

In silico target prediction, or "target fishing," aims to identify potential biological targets for a given molecule by comparing its properties to those of known ligands in large databases. nih.govspringermedizin.de This can be achieved through ligand-based methods (e.g., chemical similarity, pharmacophore matching) or structure-based methods (e.g., inverse docking). Virtual screening is a broader application of these techniques to screen large libraries of compounds against a specific target. plos.org

There is no specific published research detailing the results of in silico target prediction for this compound. A typical workflow would involve generating a 3D pharmacophore model of the compound, highlighting features like hydrogen bond acceptors (the pyridine nitrogen), and hydrophobic regions (the cyclobutoxy group). This model would then be used to search databases like PharmaDB or ZINC for proteins that are known to bind ligands with similar pharmacophoric features. springermedizin.de The results could suggest potential, previously unknown targets for the compound, guiding future experimental validation. tandfonline.com

Conformational Sampling and Molecular Dynamics Simulations for Ligand Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a ligand like this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interaction with a protein target once bound. elifesciences.org The simulation tracks the trajectory of the ligand within the binding pocket, revealing how it adapts its conformation and maintains key interactions over a period of nanoseconds or longer.

While general MD simulation methodologies are well-established for studying small molecule-protein interactions, specific MD studies for this compound are not publicly documented. frontiersin.org Such a study would first require a docked pose of the compound in a protein's active site. This complex would then be solvated in a water box and subjected to simulation. Analysis of the simulation trajectory would yield data on the root-mean-square deviation (RMSD) of the ligand, indicating its stability, and the persistence of hydrogen bonds or other interactions, confirming the binding mode predicted by docking.

Table 3: Illustrative Data from a Molecular Dynamics Simulation (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

Simulation ParameterValueInterpretation
Ligand RMSD (average over 100 ns)1.5 ÅThe ligand remains stably bound in the binding pocket.
Protein RMSD (average over 100 ns)2.0 ÅThe protein structure is stable throughout the simulation.
Key Hydrogen Bond Occupancy85%A specific hydrogen bond is maintained for most of the simulation time.

Computational Validation of Bioisostere Character

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cyclobutoxy group in this compound could be considered a bioisostere for other alkoxy groups or cyclic systems. Computational methods can be used to validate the bioisosteric character of a substituent by comparing the electrostatic potential, shape, and other physicochemical properties of a series of related molecules. nih.govmdpi.com

Advanced Analytical Methodologies for Compound Characterization and Biological Assessment

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopy is the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds like 2-Cyclobutoxy-5-fluoropyridine. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

In the analysis of this compound, ¹H NMR would identify the distinct protons on the pyridine (B92270) ring and the cyclobutoxy group. The aromatic protons are expected in the δ 6.5–8.5 ppm range, with their splitting patterns revealing their positions relative to each other and the fluorine atom. The protons of the cyclobutoxy group would appear further upfield. Two-dimensional NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the structure.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbons of the cyclobutoxy group, including the quaternary carbon attached to the ether oxygen, would also have distinct chemical shifts. google.com For complex biological samples, NMR is particularly powerful as it is non-destructive and can be used to analyze intact tissues or biofluids to identify metabolites.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Group Predicted Chemical Shift (ppm) Notes
¹H Pyridine Ring 6.5 - 8.5 Splitting patterns influenced by fluorine coupling.
¹H Cyclobutoxy (CH-O) 4.5 - 5.5 Methine proton adjacent to oxygen.
¹H Cyclobutoxy (CH₂) 1.5 - 2.5 Methylene protons of the cyclobutyl ring.
¹³C Pyridine Ring (C-F) 150 - 160 Carbon directly bonded to fluorine, shows C-F coupling.
¹³C Pyridine Ring (C-O) 160 - 170 Carbon bonded to the cyclobutoxy group.
¹³C Cyclobutoxy (C-O) 75 - 85 Quaternary carbon of the cyclobutoxy group.
¹³C Cyclobutoxy (CH₂) 10 - 35 Methylene carbons of the cyclobutyl ring.
¹⁹F Pyridine Ring -120 to -150 Relative to a standard like CFCl₃.

Mass Spectrometry (MS) for Compound and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). savemyexams.com For this compound (molecular formula C₉H₁₀FNO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

The ionization process in a mass spectrometer can cause the molecular ion to break into smaller, charged fragments. libretexts.org The analysis of this fragmentation pattern provides valuable structural information. whitman.edu For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond, leading to fragments corresponding to the fluoropyridine moiety and the cyclobutoxy group. libretexts.org The loss of neutral molecules like cyclobutene (B1205218) or ethene from the cyclobutyl ring are also plausible fragmentation pathways. whitman.edu When coupled with chromatographic separation techniques like GC-MS or LC-MS, it allows for the analysis of complex mixtures, enabling the identification of the target compound and any potential metabolites or impurities. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. savemyexams.com The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. libretexts.org By measuring the directions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise positions of atoms, bond lengths, and bond angles. savemyexams.comyoutube.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of its solid-state structure. sci-hub.se This would confirm the planarity of the pyridine ring and reveal the exact conformation (puckering) of the cyclobutane (B1203170) ring and its orientation relative to the aromatic system. While this technique has been used to establish the structure of complex molecules and proteins, its application depends on the ability to grow high-quality crystals of the target compound. youtube.comsci-hub.se

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bio-rad.com It is essential for both the purification of synthesized compounds and the assessment of their purity.

Gas Chromatography (GC) for Conversion and Selectivity Analysis

Gas chromatography is a separation technique used for analyzing volatile compounds. A sample is vaporized and injected into the head of a chromatographic column, and separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase.

In the context of synthesizing this compound, GC would be an effective tool for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, GC analysis can quantify the consumption of starting materials (e.g., 2-chloro-5-fluoropyridine) and the formation of the desired product. This allows for the determination of reaction conversion and selectivity. Furthermore, after synthesis and initial purification, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to assess the final purity of the compound, with one study on a related fluoropyridine derivative reporting a purity of 99.4% by this method. rsc.org

Liquid Chromatography (LC) with Advanced Detection

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone for the purification and purity analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov The most common mode is reversed-phase HPLC, where a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. epa.govscirp.org By running a gradient elution program, where the solvent composition is changed over time, a high-resolution separation of the target compound from impurities can be achieved. epa.gov Purity is typically assessed using a UV detector, where the peak area of the compound of interest is compared to the total area of all peaks in the chromatogram. epa.gov

An advanced method involves fluorous derivatization. In this approach, a compound is tagged with a highly fluorinated group. This "fluorous-tagged" molecule can then be selectively retained on a special fluorous stationary phase, allowing for a highly efficient separation from non-fluorinated materials. nih.gov While not specifically documented for this compound, this technique represents a potential strategy for the highly selective isolation or analysis of derivatives from complex mixtures.

Biochemical and Cell-Based Assay Development for Target Engagement and Phenotypic Screening

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast libraries of chemical compounds against a specific biological target or cellular process. bmglabtech.com For a novel compound like this compound, HTS would be the primary method to identify its initial biological activity. The process involves miniaturized assays in 96, 384, or even 1536-well plate formats, allowing for the screening of hundreds of thousands of compounds per day. pharmaron.com

The initial step involves designing a robust assay, which could be either biochemical (e.g., measuring the inhibition of a specific enzyme) or cell-based (e.g., monitoring a change in cell viability or the expression of a reporter gene). evotec.com The results from HTS campaigns categorize compounds as "hits"—molecules that exhibit the desired activity. bmglabtech.com These hits, including potentially this compound, would then undergo further validation to confirm their activity and rule out false positives, which can arise from compound interference with the assay technology itself. nih.gov

Table 1: Hypothetical High-Throughput Screening Cascade for this compound

Screening Phase Assay Type Objective Key Metrics Potential Outcome for this compound
Primary Screen Biochemical (e.g., Kinase Inhibition)Identify initial "hits" from a large compound library.% Inhibition at a single concentration (e.g., 10 µM)Identified as a "hit" with >50% inhibition.
Confirmatory Screen Same as primaryConfirm the activity of primary hits and eliminate false positives.Re-testing of the hit compound in the primary assay.Activity is confirmed.
Dose-Response Biochemical or Cell-BasedDetermine the potency of the confirmed hit.IC₅₀ or EC₅₀ valuePotency determined to be within a desirable range (e.g., <1 µM).
Selectivity Screen Panel of related targets (e.g., other kinases)Assess the specificity of the compound for the primary target.IC₅₀ values against off-targets.Demonstrates high selectivity for the primary target over related family members.
Orthogonal Assay Different assay format (e.g., cell-based target engagement)Validate the mechanism of action in a more complex biological system.Measurement of target modulation in cells.Confirms on-target activity in a cellular context.

Chemical Proteomics for Direct Target Identification

When a compound is discovered through phenotypic screening—where it elicits a desirable change in a cell or organism without prior knowledge of its direct target—the subsequent challenge is to identify the specific protein(s) it interacts with to produce that effect. This process is known as target deconvolution. nih.gov Chemical proteomics has emerged as a powerful set of techniques to address this challenge by directly identifying the binding partners of a small molecule within a complex biological sample like a cell lysate or even in live cells. nih.govevotec.com

For this compound, several chemical proteomics strategies could be employed. mdpi.com One common method is affinity-based protein profiling. This involves synthesizing a derivative of the compound that includes a reactive group for covalent attachment to a solid support, like agarose (B213101) beads. mdpi.com When a cell lysate is passed over these beads, proteins that bind to this compound are captured and can be subsequently identified using mass spectrometry. mdpi.com Another advanced method is photoaffinity labeling, where a photo-reactive group is incorporated into the compound's structure. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its binding partners in their native cellular environment, allowing for their capture and identification. evotec.com These methods provide an unbiased, proteome-wide view of a compound's interactions, helping to elucidate its mechanism of action and potential off-target effects. worldpreclinicalcongress.com

Antibody-Based Tools for Target Identification and Validation (e.g., Antibody Microarrays)

Antibody-based technologies offer another powerful avenue for identifying and validating the molecular targets of a compound like this compound. genscript.com These methods leverage the high specificity of antibodies to detect and quantify changes in the proteome following compound treatment.

Antibody microarrays are a high-throughput tool that can be used to profile the expression levels of thousands of proteins simultaneously. rapidnovor.com In this technique, a collection of different antibodies is immobilized on a solid surface. rapidnovor.com Lysates from cells treated with this compound and from untreated control cells can be labeled with different fluorescent dyes and applied to the array. By comparing the fluorescence signals, researchers can identify proteins whose expression or modification state is altered by the compound, providing clues to the pathways it affects. rapidnovor.com

Once a potential target is identified, specific antibodies are crucial for validation through established immunoassays like Western blotting, ELISA, or immunohistochemistry. rapidnovor.combiointron.com These techniques can confirm changes in target expression, localization within the cell, or post-translational modifications, providing robust evidence for the compound's mechanism of action. genscript.com

Isotopic Labeling Strategies for Mechanistic Studies and Research on Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding a compound's pharmacokinetic and pharmacodynamic properties is critical for its development as a therapeutic agent. osti.gov Isotopic labeling, the incorporation of stable or radioactive isotopes into the molecule, is an indispensable tool for these investigations. nih.gov For this compound, labeling with isotopes such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), or nitrogen-15 (B135050) (¹⁵N) enables precise tracking of the molecule in biological systems. nih.govresearchgate.net

These labeled compounds are essential for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. osti.gov By administering a ¹⁴C-labeled version of the drug, for instance, researchers can quantify its concentration in various tissues, determine its rate of absorption and elimination, and identify all of its metabolic products through techniques like mass spectrometry and liquid scintillation counting. pharmaceutical-technology.com The position of the radiolabel is critical and must be placed in a metabolically stable part of the molecule to ensure that all major metabolites can be tracked. pharmaceutical-technology.com

Table 2: Potential Isotopic Labeling Strategies for this compound

Isotope Potential Labeling Position Primary Application Information Gained
Carbon-14 (¹⁴C)Cyclobutoxy ring or Pyridine ringHuman ADME (mass balance) studies, quantitative tissue distribution (QWBA). pharmaceutical-technology.comAbsolute bioavailability, routes of excretion, identification of all metabolites, drug concentration in specific tissues.
Tritium (³H)C-H bonds on either ringIn vitro metabolism studies, receptor binding assays.High specific activity allows for sensitive detection in binding assays.
Nitrogen-15 (¹⁵N)Pyridine ring nitrogenMechanistic metabolism studies, NMR-based structural elucidation of metabolites. nih.govHelps to track the fate of the heterocyclic core during metabolism.
Fluorine-18 (¹⁸F)Replaces stable ¹⁹FPositron Emission Tomography (PET) imaging.In vivo visualization of drug distribution and target engagement in real-time.

Synthetic Utility in Broader Chemical Applications

Role as Building Blocks in Complex Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of a vast array of functional molecules. jeyamscientific.insigmaaldrich.com 2-Cyclobutoxy-5-fluoropyridine serves as a key building block in the synthesis of more complex heterocyclic systems. The pyridine (B92270) core, a six-membered heterocycle containing one nitrogen atom, is a common scaffold in many biologically active compounds. The presence of the fluorine atom at the 5-position and the cyclobutoxy group at the 2-position significantly influences the reactivity of the pyridine ring, enabling a range of chemical transformations.

The fluorine substituent, being highly electronegative, activates the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at specific positions, which is a crucial step in building molecular complexity. msu.edu Furthermore, the cyclobutoxy group can influence the regioselectivity of reactions, directing incoming reagents to specific sites on the pyridine ring. This directing effect is a consequence of both steric hindrance and electronic interactions.

Researchers have utilized this compound and its derivatives in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov These reactions are highly valued in modern organic synthesis for their ability to rapidly generate diverse molecular libraries. The reactivity of the pyridine nitrogen and the activated ring positions make this compound an ideal candidate for such transformations, leading to the creation of novel polycyclic and fused heterocyclic systems. msu.edunuph.edu.ua

The versatility of this building block is further demonstrated by its use in palladium-catalyzed cross-coupling reactions. researchgate.net These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the backbones of complex organic molecules. The fluorinated pyridine ring can participate in various coupling reactions, enabling the attachment of diverse substituents and the elaboration of the molecular framework. researchgate.net

Table 1: Reactivity of Substituted Pyridines
Reaction TypeRole of Substituents (Fluorine, Cyclobutoxy)Resulting Structures
Nucleophilic Aromatic SubstitutionFluorine activates the ring for nucleophilic attack.Functionalized pyridines with diverse substituents.
Multicomponent ReactionsThe pyridine core acts as a scaffold for combining multiple reactants.Complex polycyclic and fused heterocyclic systems.
Palladium-Catalyzed Cross-CouplingThe fluorinated pyridine participates in C-C and C-heteroatom bond formation.Elaborated molecular frameworks with diverse functionalities.
Metal-Promoted SilylformylationThe pyridine ring can be incorporated into silylformylation and silylcarbocyclization reactions. mdpi.comHeterocyclic derivatives containing carbonyl and vinylsilane moieties. mdpi.com

This table summarizes the key synthetic transformations where this compound and similar substituted pyridines are utilized as building blocks.

Application as Intermediates in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy in the quest for new medicines. openaccessjournals.comgardp.org This approach involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. openaccessjournals.commdpi.com Once a binding fragment is identified, it serves as a starting point for the development of a more potent lead compound through a process of fragment evolution, such as growing, linking, or merging. selvita.comresearchgate.net

This compound and its derivatives are well-suited for use as fragments in FBDD. The "Rule of Three," a set of guidelines for desirable fragment properties, suggests that fragments should have a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a calculated logP of no more than three. selvita.com The structural and physicochemical properties of this compound align well with these criteria.

The fluorinated pyridine motif is a common feature in many successful drugs, and its inclusion in a fragment library can increase the chances of identifying a hit. The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, while the cyclobutoxy group can explore hydrophobic pockets within the binding site. The combination of these features in a single fragment provides a valuable starting point for medicinal chemists.

Table 2: Properties of this compound as a Fragment
PropertyValue/CharacteristicRelevance in FBDD
Molecular Weight169.18 g/mol Falls within the "Rule of Three" for fragments.
Hydrogen Bond Acceptors2 (Nitrogen, Oxygen)Contributes to potential binding interactions.
Rotatable Bonds2Provides conformational flexibility to fit into binding sites.
Chemical MoietiesFluorinated pyridine, Cyclobutoxy etherOffers diverse interaction capabilities (polar, hydrophobic).
Synthetic AccessibilityHighAllows for rapid and efficient lead optimization.

This table highlights the key physicochemical and structural features that make this compound a suitable fragment for use in fragment-based drug discovery.

Exploration of Applications in Agrochemical Research

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort to ensure global food security. Pyridine-containing compounds have a long history of use in agriculture, and the introduction of fluorine atoms into these molecules has often led to enhanced biological activity and improved metabolic stability. agropages.com

Research into the agrochemical potential of this compound and its derivatives is an active area of investigation. The unique combination of the fluorinated pyridine core and the cyclobutoxy group can impart desirable properties for agrochemical applications. For instance, the fluorine atom can increase the lipophilicity of the molecule, which can enhance its penetration through plant cuticles or insect exoskeletons.

The cyclobutoxy group can also play a significant role in determining the biological activity and selectivity of the compound. By modifying the size and shape of the molecule, the cyclobutoxy group can influence how it interacts with its target enzyme or receptor in a pest species, while minimizing its effect on non-target organisms.

The synthetic versatility of this compound allows for the creation of a wide range of derivatives that can be screened for agrochemical activity. By systematically varying the substituents on the pyridine ring, researchers can fine-tune the properties of the molecule to optimize its efficacy, selectivity, and environmental profile. For example, derivatives of 2-bromo-5-fluoropyridine, a related compound, have been investigated for their potential as pesticidal agents. epo.org This highlights the potential of the broader class of substituted fluoropyridines in agrochemical discovery.

Table 3: Potential Agrochemical Applications of this compound Derivatives
ApplicationRationaleKey Structural Features
HerbicidesInhibition of essential plant enzymes.Fluorinated pyridine core for enhanced uptake and transport.
InsecticidesDisruption of insect nervous system function.Cyclobutoxy group for optimized binding to insect-specific targets.
FungicidesInhibition of fungal growth and development.Diverse substituents for broad-spectrum activity.

This table outlines the potential uses of derivatives of this compound in various areas of agrochemical research, based on the known activities of related compounds.

Challenges and Future Research Directions

Overcoming Synthetic Challenges for the Preparation of Complex Analogs

The synthesis of 2-Cyclobutoxy-5-fluoropyridine itself can be achieved through nucleophilic aromatic substitution (SNAr), where an activated fluoropyridine precursor reacts with cyclobutanol. acs.orgnih.gov However, the preparation of more complex analogs, which is essential for developing structure-activity relationships (SAR), presents several hurdles.

Key challenges include:

Regioselectivity: Introducing additional substituents onto the pyridine (B92270) ring requires precise control to achieve the desired isomer. The existing fluorine and cyclobutoxy groups direct incoming electrophiles or nucleophiles to specific positions, which may not always be the intended site. researchgate.net Methods like directed ortho-metalation, potentially using temporary blocking groups, can offer a solution to functionalize specific vacant positions on the pyridine ring. researchgate.net

Reaction Conditions: The synthesis of analogs often requires harsh conditions, such as high temperatures or the use of strong bases, which can limit the compatibility of other functional groups on the molecule. acs.orggoogle.com For instance, the SNAr reaction to introduce the cyclobutoxy group may require heating to 90-100°C in a solvent like DMSO. google.com Developing milder, more efficient catalytic methods is a key area of research.

Strained Ring Chemistry: The cyclobutoxy group, while offering desirable conformational rigidity, is a strained four-membered ring. This strain can influence the stability of the molecule and its precursors, potentially leading to ring-opening or rearrangement side reactions under certain synthetic conditions.

Scalability: Laboratory-scale syntheses may not be readily transferable to large-scale industrial production. The use of continuous flow reactors and optimizing reaction parameters like temperature and catalyst loading are crucial for making complex analog synthesis more efficient and safer. researchgate.net

Table 1: Synthetic Strategies for Functionalizing Fluoropyridine Scaffolds
StrategyDescriptionTypical Reagents/ConditionsReference
Nucleophilic Aromatic Substitution (SNAr)Displacement of an activated halogen (like fluorine) with a nucleophile (e.g., an alcohol or amine). The fluorine at the 2-position of the pyridine ring is activated towards nucleophilic displacement.Cyclobutanol, NaH, or Cs2CO3 in DMF or DMSO; elevated temperatures (e.g., 90°C). acs.orggoogle.com
Directed ortho-Metalation (DoM)Deprotonation at a position ortho to a directing group on the ring, followed by quenching with an electrophile to introduce a new substituent with high regioselectivity.Strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net
Halogen ExchangeReplacement of one halogen with another, often to install a fluorine atom. This is a common method for producing fluorinated heterocycles.Cesium fluoride (B91410) (CsF) and potassium fluoride (KF) in a high-boiling solvent like sulfolane.
Transition-Metal-Free Hydroxylation/ArylationA tandem reaction where 2-fluoropyridines can undergo hydroxylation and subsequent arylation to build more complex oxydipyridine structures without the need for a metal catalyst.Reaction conditions are designed to control selectivity based on substituents at the 6-position. rsc.org

Strategies for Enhancing Target Selectivity and Specificity

Achieving high selectivity for a specific biological target while minimizing off-target effects is a primary goal in drug discovery. For analogs of this compound, several strategies can be employed to enhance this selectivity.

Fine-Tuning Electronic Properties: The fluorine atom at the 5-position is a strong electron-withdrawing group, which significantly influences the electronic distribution of the pyridine ring and its binding interactions. Introducing additional electron-withdrawing or -donating groups at other positions can modulate the pKa of the pyridine nitrogen and refine hydrogen bonding patterns with the target protein. cambridgemedchemconsulting.com

Steric Hindrance and Conformational Control: The cyclobutoxy group provides a rigid, three-dimensional structure that can be exploited to achieve selectivity. By exploring analogs with different ring sizes (e.g., cyclopropoxy, cyclopentoxy) or by adding substituents to the cyclobutyl ring itself, researchers can optimize the fit within a specific binding pocket and create steric hindrance that prevents binding to off-target proteins.

Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy to understand how a lead compound binds to its target allows for the rational design of new analogs. By identifying key interactions and unoccupied pockets, modifications can be precisely engineered to enhance binding affinity and selectivity.

Minimizing Off-Target Interactions: Off-target activity is often linked to interactions with promiscuous targets like certain kinases or ion channels. Computational models can predict potential off-target liabilities (e.g., hERG cardiotoxicity), guiding the design of analogs with a lower propensity for such interactions. nih.gov

Table 2: Influence of Substituents on Pyridine Ring Selectivity
Substituent/ModificationPotential Effect on SelectivityRationaleReference
Fluorine AtomEnhances binding affinity and can block metabolic attack.The C-F bond is strong, and fluorine's electronegativity can create favorable dipole interactions and modulate pKa. cambridgemedchemconsulting.comresearchgate.net
Cycloalkyl Ether Group (e.g., Cyclobutoxy)Provides conformational rigidity and can improve metabolic stability.The fixed conformation can optimize the presentation of other functional groups to the target and may not be easily metabolized.
Additional Halogens (Cl, Br)Can form halogen bonds and alter lipophilicity.Halogen bonds are specific non-covalent interactions that can enhance binding to a target protein.
Amine or Carboxamide GroupsIntroduce hydrogen bond donors/acceptors.These groups can form specific hydrogen bonds within the target's binding site, increasing affinity and selectivity.

Integration of Multi-Omics Data in Target Discovery and Validation

Modern drug discovery is increasingly driven by large-scale biological data. pharmalex.com Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to identify and validate novel biological targets for compounds like this compound. pharmalex.comfrontlinegenomics.com

Target Identification: By treating cell lines or animal models with the compound and analyzing changes across different omics layers, researchers can build a comprehensive picture of its biological effects. For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression or post-translational modifications, pointing toward the pathways and specific proteins affected by the compound. frontlinegenomics.com

Mechanism of Action Deconvolution: Multi-omics can help unravel a compound's mechanism of action. If a compound is found to inhibit a particular kinase, proteomics can confirm this by measuring the phosphorylation status of known substrates of that kinase. Metabolomics can further elucidate the downstream consequences by identifying changes in metabolic pathways.

Biomarker Discovery: Integrated omics data can help identify biomarkers that predict a response to treatment. frontlinegenomics.com This is crucial for patient stratification in future clinical trials and for developing companion diagnostics, paving the way for precision medicine. pharmalex.com

Table 3: Application of Multi-Omics in Drug Discovery
Omics FieldData GeneratedApplication in Target Discovery & ValidationReference
GenomicsDNA sequence variations (e.g., from GWAS).Links genetic variants associated with a disease to potential drug targets. nih.gov
TranscriptomicsGene expression levels (mRNA).Identifies genes and pathways modulated by a compound, helping to infer its mechanism of action. frontlinegenomics.com
ProteomicsProtein expression, interactions, and post-translational modifications.Directly identifies the protein targets a compound binds to (target deconvolution) and confirms downstream signaling effects. frontlinegenomics.com
MetabolomicsLevels of small molecule metabolites.Reveals functional outcomes of target engagement by mapping changes in metabolic pathways. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

The pyridine heterocycle is a "privileged scaffold," meaning it is capable of binding to a wide variety of biological targets. researchgate.net While initial research might focus on known targets for pyridine-containing drugs (e.g., kinases, G-protein coupled receptors), there is significant opportunity to explore novel targets for this compound and its derivatives. researchgate.netepo.org

Future research could focus on:

Less-Studied Kinase Families: While many kinase inhibitors target well-known oncogenic kinases, there are hundreds of other kinases in the human kinome whose roles in disease are less understood. Phenotypic screening followed by target deconvolution could reveal unexpected activity against these novel kinases.

Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone acetyltransferases, methyltransferases) are a growing class of therapeutics. The structural features of this compound could be suitable for developing inhibitors of targets like EZH2 or CBP/EP300, for which other heterocyclic compounds have shown activity. researchgate.netgoogleapis.com

Orphan Receptors: These are receptors whose endogenous ligand has not yet been identified. Screening compound libraries against orphan receptors can uncover new biological pathways and therapeutic opportunities.

Protein-Protein Interactions (PPIs): Disrupting PPIs is a challenging but promising area of drug discovery. The rigid and defined three-dimensional shape of this compound class might make it suitable for fitting into the complex interfaces between two proteins to act as an inhibitor.

Development of Advanced Computational Models for Predictive Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating drug discovery by predicting the properties of virtual compounds before they are synthesized. auctoresonline.org For this compound, advanced computational models can guide the design of next-generation analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchemrevlett.com By building a QSAR model for analogs of this compound, researchers can predict the activity of new, unsynthesized designs and prioritize the most promising candidates. oncotarget.com

Molecular Docking and Dynamics: Molecular docking predicts the preferred binding orientation of a compound to its target protein. auctoresonline.orgoncotarget.com This can be followed by molecular dynamics (MD) simulations, which simulate the movement of the compound within the binding site over time, providing insights into the stability of the interaction and the role of water molecules. chemrevlett.com

ADME/Tox Prediction: In silico models can predict absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. auctoresonline.org Early prediction of properties like brain-penetration capability, water solubility, or potential for cardiotoxicity can help eliminate compounds with a low probability of success, saving time and resources. nih.gov

Machine Learning and AI: Artificial intelligence is becoming increasingly integrated into drug design. Machine learning algorithms can analyze vast datasets to identify complex patterns that are not apparent to human researchers, generating novel molecular structures with desired properties. frontiersin.org

Table 4: Computational Models in Predictive Drug Design
Model/TechniquePurposePredicted PropertiesReference
QSAR (Quantitative Structure-Activity Relationship)To correlate chemical structure with biological activity or other properties.IC50/EC50 values, binding affinity, thermodynamic properties. researchgate.netchemrevlett.comoncotarget.com
Molecular DockingTo predict the binding mode and affinity of a ligand to a receptor.Binding pose, scoring functions (estimate of binding energy). auctoresonline.orgoncotarget.com
Molecular Dynamics (MD) SimulationsTo simulate the dynamic behavior of a ligand-receptor complex over time.Binding stability (RMSD), conformational changes, role of solvent. chemrevlett.com
Pharmacophore ModelingTo identify the essential 3D arrangement of functional groups required for biological activity.Spatial arrangement of H-bond donors/acceptors, hydrophobic centers, etc. frontiersin.org
ADME/Tox ModelsTo predict pharmacokinetic and toxicity properties in silico.Solubility, permeability (BBB), metabolic stability, hERG inhibition. nih.govauctoresonline.org

Opportunities in Underexplored Bioisosteric Space

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. ipinnovative.comdrughunter.com For this compound, there are significant opportunities to explore bioisosteric replacements to improve its drug-like properties.

Cyclobutoxy Replacements: The cyclobutoxy group itself can be considered a bioisostere for other groups, such as an isopropyl or tert-butyl group, but with different conformational properties. cambridgemedchemconsulting.com Future research could explore replacing it with other strained or rigid systems, such as bicyclo[1.1.1]pentyl (BCP) groups, which are emerging as valuable bioisosteres for phenyl rings and are known to improve properties like solubility. nih.gov Other potential replacements include different-sized cycloalkyl groups or small, stable heterocycles.

Fluorine Replacements: While fluorine is often an excellent bioisostere for hydrogen, other groups can be considered. cambridgemedchemconsulting.comu-tokyo.ac.jp Depending on the specific interactions within the binding pocket, replacing the fluorine with a hydroxyl (-OH), cyano (-CN), or trifluoromethyl (-CF3) group could lead to improved potency or selectivity. A cyano group, for instance, can act as a hydrogen bond acceptor while being sterically small.

Pyridine Ring Analogs: The pyridine ring itself can be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, isoxazole) to modulate properties like basicity, solubility, and metabolic stability. drughunter.com For example, replacing the pyridine nitrogen with a C-H group would yield a fluorinated cyclobutoxybenzene derivative, which would have drastically different properties.

Table 5: Potential Bioisosteric Replacements for this compound
Original GroupPotential BioisostereRationale for ReplacementReference
CyclobutoxyCyclopentyloxy / CyclohexyloxyModulate steric bulk and lipophilicity.
Oxetane (B1205548)Can decrease lipophilicity and improve metabolic stability compared to alkyl groups. cambridgemedchemconsulting.com
Bicyclo[1.1.1]pentyl (BCP)Acts as a rigid scaffold, can improve solubility and metabolic stability. Often used as a phenyl ring bioisostere. acs.orgnih.gov
FluorineHydrogen / Deuterium (B1214612)Baseline comparison; deuterium can reduce the rate of metabolism (Kinetic Isotope Effect). cambridgemedchemconsulting.comipinnovative.com
Cyano (-CN)Acts as a hydrogen bond acceptor with minimal steric bulk. cambridgemedchemconsulting.com
Hydroxyl (-OH) / Amine (-NH2)Introduce hydrogen bonding capabilities. ipinnovative.comu-tokyo.ac.jp
Pyridine RingPyrimidine / PyrazineAlters the position of the basic nitrogen(s), modulating pKa, solubility, and metabolic profile. ipinnovative.comdrughunter.com

Q & A

Q. What are the primary synthetic routes for 2-Cyclobutoxy-5-fluoropyridine, and what factors influence reaction efficiency?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, substituting a halogen (e.g., chlorine or bromine) at the 2-position of 5-fluoropyridine with cyclobutoxide under basic conditions (e.g., NaH or K2CO3 in DMF) is a common approach . Optimization of reaction conditions (temperature, solvent polarity, and base strength) is critical for yield improvement. Evidence from analogous compounds suggests that steric hindrance from the cyclobutyl group may necessitate elevated temperatures (80–120°C) and prolonged reaction times .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., cyclobutoxy group at C2 and fluorine at C5). Aromatic protons typically resonate between δ 6.5–8.5 ppm, with coupling constants (JHF) confirming fluorine’s electronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C9H10FNO) and detects fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ ≈ 260 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, protocols for structurally similar fluoropyridines (e.g., 2-chloro-5-fluoropyridine) advise:

  • Use of PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Storage in airtight containers under inert gas (N2 or Ar) to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric challenges during cyclobutoxy group introduction?

Computational modeling (DFT) predicts transition-state geometries, identifying optimal leaving groups (e.g., bromine vs. chlorine) and solvent effects. Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of cyclobutoxide, while crown ethers (e.g., 18-crown-6) improve potassium ion coordination, accelerating SNAr reactions . Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is recommended .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond angles or torsional strain (from the cyclobutyl group) require cross-validation using multiple refinement tools:

  • SHELXL : Robust for small-molecule refinement, particularly with high-resolution data. Its constraints handle disordered cyclobutyl moieties .
  • WinGX : Integrates ORTEP-3 for visualizing thermal ellipsoids and validating geometric parameters against Cambridge Structural Database (CSD) benchmarks .

Q. What computational strategies predict the compound’s stability in protic vs. aprotic solvents?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P for water, acetonitrile for aprotic) assess solvation effects. Density Functional Theory (DFT) calculates solvation free energy (ΔG_solv) and identifies degradation pathways (e.g., hydrolysis at the ether linkage). Software like Gaussian or ORCA is recommended for such analyses .

Q. How does this compound interact with biological targets in drug discovery contexts?

  • In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies oxidative degradation. Cyclobutyl groups may reduce metabolic clearance compared to larger substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.